REACTION_CXSMILES
|
C([O:4][C:5]([C:7]1[C:12]([CH2:13][N:14]([CH2:25][C:26]([O:28][CH3:29])=[O:27])S(C2C=CC(C)=CC=2)(=O)=O)=[CH:11][CH:10]=[CH:9][N:8]=1)=O)(C)C.C[O-].[Na+]>CO.C(OCC)(=O)C>[OH:4][C:5]1[C:25]([C:26]([O:28][CH3:29])=[O:27])=[N:14][CH:13]=[C:12]2[C:7]=1[N:8]=[CH:9][CH:10]=[CH:11]2 |f:1.2|
|
Name
|
|
Quantity
|
1.02 mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC(=O)C1=NC=CC=C1CN(S(=O)(=O)C1=CC=C(C=C1)C)CC(=O)OC
|
Name
|
|
Quantity
|
4000 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
sodium methoxide
|
Quantity
|
137.8 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at zero degrees
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to zero degrees under nitrogen
|
Type
|
ADDITION
|
Details
|
Then via addition funnel
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a reddish-orange oil, which
|
Type
|
CUSTOM
|
Details
|
was partitioned between water (1L) and ethyl acetate (1L)
|
Type
|
EXTRACTION
|
Details
|
The organic layer was back extracted with saturated sodium bicarbonate solution
|
Type
|
TEMPERATURE
|
Details
|
the layer was maintained at this pH
|
Type
|
EXTRACTION
|
Details
|
while extracting with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to obtain a tan solid
|
Type
|
FILTRATION
|
Details
|
the solution was filtered while hot
|
Type
|
FILTRATION
|
Details
|
to filter out any insoluble material
|
Type
|
CUSTOM
|
Details
|
The product precipitated
|
Type
|
TEMPERATURE
|
Details
|
upon cooling
|
Type
|
FILTRATION
|
Details
|
The precipitate was then filtered
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Type
|
CUSTOM
|
Details
|
The filtrate was recrystallized
|
Type
|
CONCENTRATION
|
Details
|
by concentrating the filtrate
|
Type
|
DISSOLUTION
|
Details
|
redissolving the resulting solid in a minimal amount of methylene chloride
|
Type
|
ADDITION
|
Details
|
Sufficient ethyl acetate was added
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
the resulting crystals were filtered out
|
Type
|
CUSTOM
|
Details
|
dried in a vacuum oven
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
OC=1C(=NC=C2C=CC=NC12)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |